molecular formula C21H19N3O4 B4585457 propan-2-yl (Z)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate

propan-2-yl (Z)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate

Cat. No.: B4585457
M. Wt: 377.4 g/mol
InChI Key: DCSMAFSUNAUKNX-QXMHVHEDSA-N
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Description

Propan-2-yl (Z)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound isopropyl 3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate is 377.13755610 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual pH and Temperature Responsive Polymers

A study by Eftekhari-Sis and Ghahramani (2015) explored the synthesis of a dual pH and temperature-responsive soluble polymeric sensor, highlighting the potential of pyrazoline derivatives in creating sensitive materials for environmental and biological sensors. The copolymer exhibited temperature-dependent behavior only in acidic media, demonstrating its utility in detecting pH changes across a broad range (Eftekhari‐Sis & Ghahramani, 2015).

Photoresponsive Polymers for Photonic Applications

Szukalski et al. (2015) investigated a pyrazoline derivative for its photoinduced birefringence, utilized in poly(methyl methacrylate) thin films. This research underscores the pyrazoline derivatives' potential in developing photoresponsive materials for advanced photonic applications, such as optical switchers and data storage technologies (Szukalski et al., 2015).

Liquid Crystalline Properties for Display Technologies

Thaker et al. (2013) synthesized mesogenic homologous series containing 1,3,5-trisubstituted pyrazolone derivatives, demonstrating their liquid crystalline properties. These materials exhibited enantiotropic nematic and smectic A mesophases, indicating their suitability for use in liquid crystal displays and other electronic visualization technologies (Thaker et al., 2013).

Advanced Polymer Synthesis Techniques

The controlled polymerization of N-isopropylacrylamide, a compound related to the structural motif of the target molecule, has been demonstrated by Convertine et al. (2004), showcasing the potential for precise polymer engineering. This research provides insights into the methodologies applicable for the synthesis of complex polymers with specific functional properties, including thermoresponsive behavior (Convertine et al., 2004).

Properties

IUPAC Name

propan-2-yl (Z)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-15(2)28-20(25)12-11-17-14-23(18-8-4-3-5-9-18)22-21(17)16-7-6-10-19(13-16)24(26)27/h3-15H,1-2H3/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSMAFSUNAUKNX-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C=CC1=CN(N=C1C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C=C\C1=CN(N=C1C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
propan-2-yl (Z)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate
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propan-2-yl (Z)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate
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propan-2-yl (Z)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate
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propan-2-yl (Z)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate

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